N-Desmethyl 4-Hydroxy Toremifene Hydrochloride
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Overview
Description
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride: is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer . This compound has the molecular formula C25H27Cl2NO2 and a molecular weight of 444.39 g/mol . It is known for its role in pharmaceutical research and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl 4-Hydroxy Toremifene Hydrochloride typically involves the demethylation of Toremifene followed by hydroxylation. The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-responsive cancers .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, as well as in quality control processes .
Mechanism of Action
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This interaction can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the estrogen signaling pathway .
Comparison with Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Clomiphene: A SERM used to treat infertility in women.
Uniqueness: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is unique due to its specific metabolic profile and its potent activity as a modulator of estrogen receptors. Its distinct chemical structure and pharmacological properties differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H27Cl2NO2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
InChI |
InChI=1S/C25H26ClNO2.ClH/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19;/h2-14,27-28H,15-18H2,1H3;1H/b25-24-; |
InChI Key |
SZCFHQZQFRJAID-BJFQDICYSA-N |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O.Cl |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
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